
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a chlorophenyl group, which can influence its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Sulfonylation: The chlorophenyl intermediate is then subjected to sulfonylation using dichloromethyl sulfone under controlled conditions to form the sulfonylated intermediate.
Vinylation: The sulfonylated intermediate undergoes a vinylation reaction to introduce the vinyl group.
Nitrofuran Formation: Finally, the nitrofuran moiety is introduced through a nitration reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The chlorophenyl group can enhance the compound’s binding affinity to specific molecular targets, increasing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenyl)-2-hydroxycyclohexanone: Structurally similar but lacks the nitrofuran moiety.
(2-Chlorophenyl)methanesulfonyl chloride: Contains the chlorophenyl and sulfonyl groups but lacks the vinyl and nitrofuran moieties.
Uniqueness
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran is unique due to the combination of its nitrofuran, chlorophenyl, and sulfonyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C13H8Cl3NO5S |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
2-[(E)-2-(2-chlorophenyl)-1-(dichloromethylsulfonyl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C13H8Cl3NO5S/c14-9-4-2-1-3-8(9)7-11(23(20,21)13(15)16)10-5-6-12(22-10)17(18)19/h1-7,13H/b11-7+ |
InChI-Schlüssel |
QTVZPSJGZUROPW-YRNVUSSQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


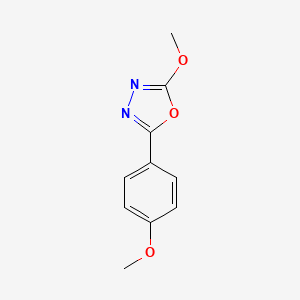
![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
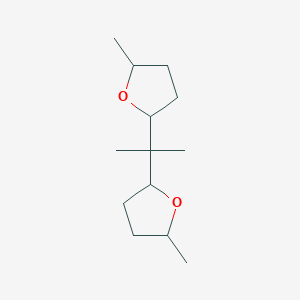
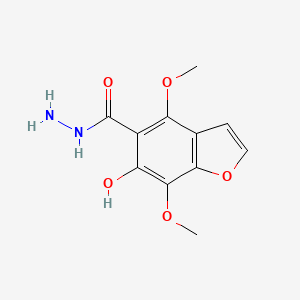
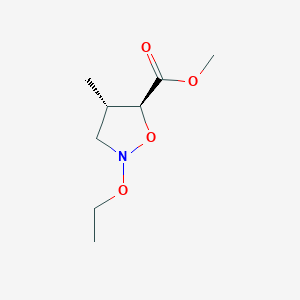
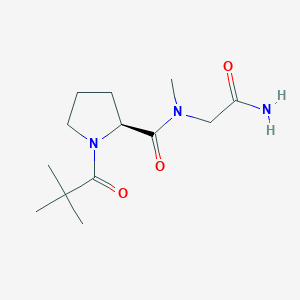
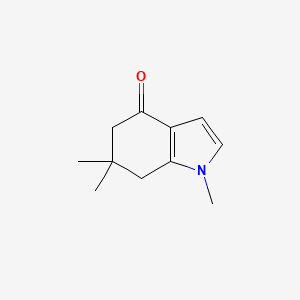
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
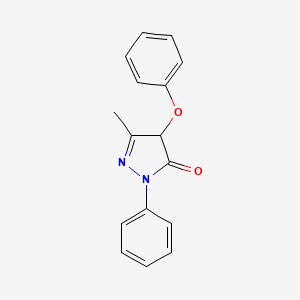
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
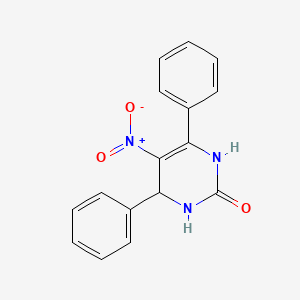
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
